3-(5-Bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-(5-BROMO-2-HYDROXYPHENYL)-5-(3-CHLOROPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-HYDROXYPHENYL)-5-(3-CHLOROPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through halogenation, hydroxylation, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and purification systems are employed to ensure consistency and efficiency. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and verify the final product’s composition.
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMO-2-HYDROXYPHENYL)-5-(3-CHLOROPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the halogen atoms may produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(5-BROMO-2-HYDROXYPHENYL)-5-(3-CHLOROPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-BROMO-2-HYDROXYPHENYL)-5-(3-CHLOROPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID include:
- 3-(5-BROMO-2-HYDROXYPHENYL)-5-(3-FLUOROPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
- 3-(5-CHLORO-2-HYDROXYPHENYL)-5-(3-CHLOROPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Uniqueness
The uniqueness of 3-(5-BROMO-2-HYDROXYPHENYL)-5-(3-CHLOROPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H16BrClN2O5 |
---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H16BrClN2O5/c1-20(19(28)29)15-14(16(23-20)12-7-9(21)5-6-13(12)25)17(26)24(18(15)27)11-4-2-3-10(22)8-11/h2-8,14-16,23,25H,1H3,(H,28,29) |
InChI Key |
KDZAPOPKRQNTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C(N1)C3=C(C=CC(=C3)Br)O)C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C(=O)O |
Origin of Product |
United States |
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